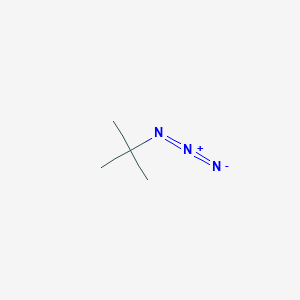
Zermattite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zermattite is a lamellated, monoclinic mineral belonging to the phyllosilicate serpentine subgroup. Its ideal chemical formula is (Mg,Fe(^2+))(_3)Si(_2)O(_5)(OH)(_4) . This compound is the high-pressure polymorph of serpentine and is commonly found in metamorphosed serpentinites . It plays a significant role in subduction zone dynamics due to its relative weakness and high water content . Named after its type locality, the Geisspfad serpentinite in Valle Antigorio, Italy/Switzerland, antigorite is also used as a gemstone in jewelry and carvings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zermattite can be synthesized through hydrothermal processes involving the reaction of olivine with water and silica under specific conditions. The reaction can be represented as follows :
[ \text{Olivine} , (3\text{Mg}_2\text{SiO}_4) + 4\text{H}_2\text{O} + \text{SiO}_2 \rightarrow \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) ]
Further reaction with carbon dioxide can produce talc and magnesite :
[ \text{Serpentine} , (2\text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4) + 3\text{CO}_2 \rightarrow \text{Talc} , (\text{Mg}_3\text{Si}4\text{O}{10}(\text{OH})_2) + \text{Magnesite} , (3\text{MgCO}_3) + 3\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of antigorite involves the extraction of serpentinite rocks, which are then processed to separate antigorite from other minerals. This process typically includes crushing, grinding, and flotation techniques to obtain high-purity antigorite .
Análisis De Reacciones Químicas
Types of Reactions
Zermattite undergoes several types of chemical reactions, including dehydration, oxidation, and phase transformation.
Dehydration: At high pressures and temperatures, antigorite dehydrates to form olivine, orthopyroxene, and water
Phase Transformation: Under varying pressure and temperature conditions, antigorite can transform into other minerals such as talc, forsterite, and clinoenstatite.
Common Reagents and Conditions
Dehydration: Typically occurs at pressures of 0.3–10 GPa and temperatures ranging from 396 to 1100 K.
Oxidation: Involves the presence of oxygen and can occur at temperatures below 800°C.
Major Products
Dehydration: Produces olivine, orthopyroxene, and water.
Oxidation: Produces hematite and other oxidized minerals.
Phase Transformation: Produces talc, forsterite, and clinoenstatite.
Aplicaciones Científicas De Investigación
Zermattite has a wide range of scientific research applications:
Material Science: This compound’s unique properties make it suitable for use in composite materials and as a reinforcement agent.
Environmental Science: Its ability to undergo phase transformations and release water makes it important in understanding geological processes and natural disasters like earthquakes.
Mecanismo De Acción
The mechanism of action of antigorite involves its structural properties and chemical composition. As a layered silicate mineral, antigorite’s atoms within a layer are held together by strong chemical bonds, while the bonds between layers are weaker. This structure allows for easy shear parallel to the basal planes, providing low friction coefficients and making it an effective lubricant .
In geological processes, antigorite’s dehydration releases water, which can induce partial melting of the mantle wedge and contribute to arc magmatism . The high-pressure and high-temperature conditions in subduction zones facilitate these reactions, making antigorite a key player in subduction dynamics .
Comparación Con Compuestos Similares
Zermattite is part of the serpentine group of minerals, which also includes lizardite and chrysotile .
Uniqueness of this compound
High-Pressure Stability: This compound is stable at higher pressures compared to lizardite and chrysotile.
Water Content: This compound has a high water content, making it significant in subduction zone processes.
Tribological Properties: Its low friction coefficients and ability to reduce wear make it unique among serpentine minerals.
Propiedades
Número CAS |
12135-86-3 |
|---|---|
Fórmula molecular |
H10Mg3O9Si2 |
Peso molecular |
283.16 g/mol |
InChI |
InChI=1S/3Mg.2H4O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;2*1-4H;1H2 |
Clave InChI |
BLBJBSRWBBRMGC-UHFFFAOYSA-N |
SMILES |
O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |
SMILES canónico |
O.O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg] |
| 12135-86-3 | |
Sinónimos |
Antigorite Asbestos, Serpentine Asbestos, Serpentine, Chrysotile (Mg3(OH)4(Si2O5)) Chrysotile Serpentine (Mineral) Serpentine Asbestos |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















